molecular formula C18H25N7O3 B11182262 Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B11182262
M. Wt: 387.4 g/mol
InChI Key: SCALXJFHDWRIDR-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a piperazine ring, a triazine moiety, and an ethyl carboxylate group. Its molecular formula is C23_{23}H29_{29}N7_7O3_3, with a molecular weight of approximately 431.6 g/mol .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a related compound was shown to inhibit A549 lung cancer cell growth and induce apoptosis by increasing levels of cleaved PARP and caspases while decreasing anti-apoptotic factors like Bcl-2 .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanism of ActionIC50 (µM)
11iMDA-MB-231Induces apoptosis via caspase activation0.88
11dMDA-MB-231Dual inhibition of PARP-1 and EGFR64.65
Ethyl 4...A549Increases PARP cleavage and caspase activationNot specified

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. The presence of the methoxy group has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundPathogenZone of Inhibition (mm)
Triazine derivativeE. coli15
Triazine derivativeS. aureus18
Ethyl 4...B. subtilis12

Apoptosis Induction

The compound appears to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspases . This mechanism is crucial for its anticancer efficacy.

Enzyme Inhibition

Inhibition of specific enzymes such as PARP-1 and EGFR has been noted as a significant mechanism for the anticancer activity of related compounds. These enzymes play vital roles in DNA repair and cell proliferation, respectively .

Study on Lung Cancer Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways . The study highlighted its potential as a therapeutic agent in lung cancer treatment.

Evaluation Against Bacterial Strains

Another study evaluated the antimicrobial efficacy of the compound against several bacterial strains, showing promising results in inhibiting bacterial growth. The methoxyphenyl group was particularly noted for enhancing this activity .

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25N7O3/c1-3-28-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-13-6-4-5-7-14(13)27-2/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

SCALXJFHDWRIDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N

Origin of Product

United States

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